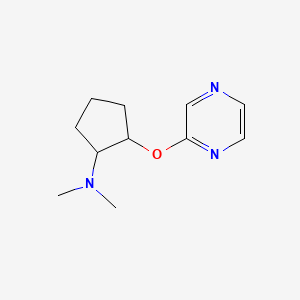

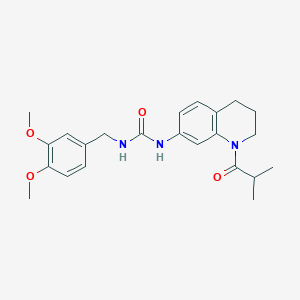

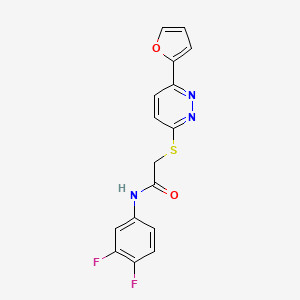

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

While the specific molecular structure analysis of “N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine” is not available, it’s known that the N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Fused Pyrrole and Pyrazole Derivatives : The compound has been used in the synthesis of fused pyrrole and pyrazole derivatives, important in various chemical reactions. For instance, the preparation of fusedpyrrolo[2,3-b]pyrrolidinones and pyrrolo[2,3-c]pyridazinones from related compounds, demonstrating its role in complex organic syntheses (Okamoto et al., 1997).

Antimicrobial Activity : Research has shown the effectiveness of derivatives in antimicrobial activities. The synthesis of novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from similar compounds, exhibited pronounced antimicrobial properties (Sirakanyan et al., 2021).

Enantioselective Michael Additions : This compound is instrumental in catalyzing enantioselective Michael additions, a crucial step in pharmaceutical synthesis, leading to the production of various medicinally relevant compounds (Itoh & Kanemasa, 2002).

Organic Synthesis and Catalysis

Synthesis of Amino Derivatives : It has been used in the synthesis of amino derivatives, like the creation of 2,6-Diisopropyltetrahydro-2H-4-pyranone, a key intermediate in various organic syntheses (Arutynyan et al., 2018).

Cytotoxic Activity in Carboxamide Derivatives : Research has explored its role in synthesizing carboxamide derivatives with significant cytotoxic activities, valuable in cancer research (Deady et al., 2003).

Cycloisomerization of Amines : The compound has been used in palladium-catalyzed cycloisomerization of amines, demonstrating its utility in synthesizing pyrroles, a core structure in many pharmaceuticals (Gabriele et al., 2001).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Activities : Some derivatives have shown antimicrobial, anti-inflammatory, and even antitumor activities, making them valuable for pharmaceutical development (Zaki et al., 2016).

Analgesic Properties : Research into similar compounds has led to the discovery of potent analgesics, demonstrating the potential of derivatives in pain management (Melvin et al., 1984).

Synthesis of Alkaloids : It's been used in the enantioselective total syntheses of complex marine alkaloids, highlighting its role in the synthesis of biologically active natural products (Seiple et al., 2011).

Propiedades

IUPAC Name |

N,N-dimethyl-2-pyrazin-2-yloxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZFRTUCJVUAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)

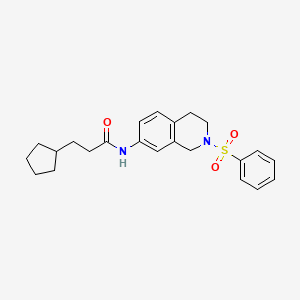

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)

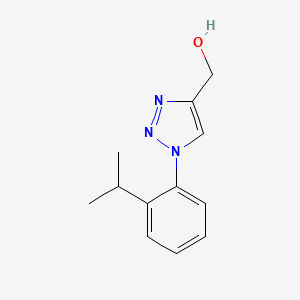

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)